![molecular formula C20H18N2O4 B2741356 N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097934-49-9](/img/structure/B2741356.png)
N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is a chemical compound with a unique structure that incorporates both furan and indole moieties
作用機序
Target of Action
The compound N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide, also known as N-(2,2-di(furan-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Moieties: The furan rings can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Indole and Furan Moieties: The final step involves coupling the indole core with the furan moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to the presence of both furan and indole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development.
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-14-7-6-13-10-17(22-16(13)11-14)20(23)21-12-15(18-4-2-8-25-18)19-5-3-9-26-19/h2-11,15,22H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJOZHJEUZYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
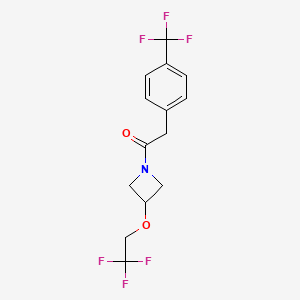
![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)
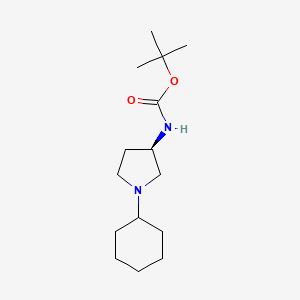
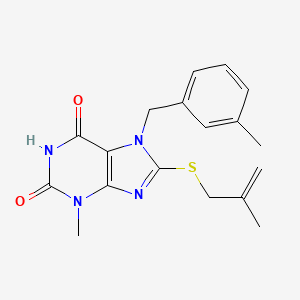
![1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one](/img/structure/B2741278.png)
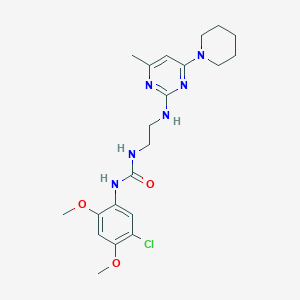
![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)
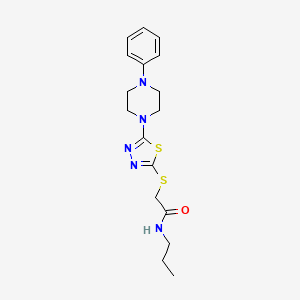
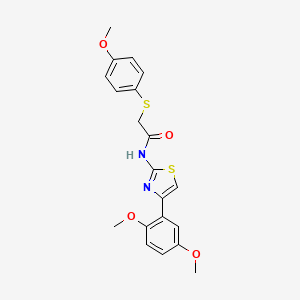
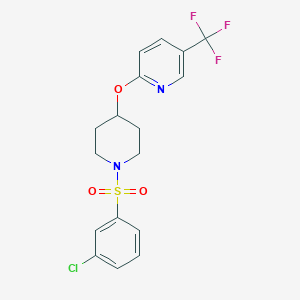
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2741292.png)
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)
